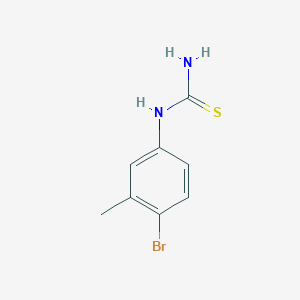

(4-Bromo-3-methylphenyl)thiourea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Bromo-3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9BrN2S. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a 4-bromo-3-methylphenyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: (4-Bromo-3-methylphenyl)thiourea can be synthesized through a condensation reaction between 4-bromo-3-methylaniline and thiocarbamoyl chloride. The reaction typically occurs in an aqueous medium, often facilitated by a base such as sodium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: (4-Bromo-3-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenylthioureas depending on the nucleophile used.

科学研究应用

Thiourea derivatives have a wide range of applications in diverse fields, including biology, pharmacology, and materials science . They are used in commercial products such as photographic films, dyes, elastomers, plastics, and textiles . Furthermore, thiourea derivatives have shown promise in acting as organocatalysts in many reactions .

Scientific Research Applications

Thiourea derivatives exhibit a wide variety of biological activities, including:

- Antitumor Activity Thiourea derivatives can target molecular pathways involved in cancer development, such as those that limit angiogenesis and alter cancer cell signaling pathways . Derivatives of phosphonate thiourea have demonstrated encouraging responses against cell lines related to pancreatic, prostate, and breast cancer, with IC50 values ranging from 3 to 14 µM . Bis-thiourea structures have also demonstrated efficacy in treating human leukemia cell lines, with IC50 values as low as 1.50 µM . Aromatic derivatives of thiourea produced using indole molecules have shown positive LC50 values of less than 20 µM for lung, liver, and breast malignancies .

- Antimicrobial Activity Thiourea derivatives have been tested against bacterial strains, including S. aureus, E. faecalis, E. coli, and P. aeruginosa . While the tested drugs' MIC (minimum inhibitory concentration) ranged from >5000 to 1250 µg/mL, which was considerably greater than the conventional antibiotic utilized, some compounds were found to be more potent than previously reported thiazole derivatives .

- Antituberculosis Activity Certain thiourea derivatives have been examined for their ability to combat tuberculosis (TB), with some displaying nearly identical levels of efficacy . The most potent monosubstituted thiourea derivatives were those containing a chlorine atom, with p-chloro being the most active (MIC 1 µg/mL) . Combinations including streptomycin and halogenated copper (II) complexes of thiourea have also shown potential utility in M. tuberculosis strains that are INH mono-resistant and multidrug-resistant .

- Antimalarial Activity Thiourea derivatives have been investigated for their potential in combating P. falciparum malaria . It was shown that molecules with a methoxy group in the para position were more potent than those with a methoxy group in the meta position . Molecular docking studies have been carried out on the ATPase ‘PfATP4’ enzyme, which is thought to be essential for resistance mechanisms .

- Enzyme Inhibition Thiourea-based compounds have been synthesized and evaluated as urease inhibitors against native bacterial enzymes and whole cells of Sporosarcina pasteurii .

Case Studies

- Synthesis of Pyrazole-Based Thiourea Derivatives A pyrazole-based derivative was formed by refluxing a compound with phenyl isothiocyanate in dry toluene . This was then refluxed with dimethylformamide-dimethyl acetal (DMF-DMA) in dioxane to convert it into its corresponding enaminone. This compound was then reacted with two distinct nitrogen binucleophiles (phenyl hydrazine and hydrazine hydrate), yielding phenyl thiourea pyrazoles .

- Synthesis of Symmetrical Tris-Thiourea Derivatives Eight tris-thiourea derivatives with symmetrical structures were synthesized using benzoyl chloride and potassium thiocyanate with melamine under reflux conditions through a condensation reaction .

- Synthesis of Halogenated Thiourea Derivatives A series of halogenated thiourea derivatives, including 1-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, 1-(4-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, and others, were synthesized . The antituberculosis activity of each complex was evaluated, and the findings indicated that combinations including streptomycin and halogenated copper (II) complexes were more successful against M. tuberculosis strains .

- Chromatography-Free Synthesis of Thioureas A three-component reaction of isocyanides, amines, and elemental sulfur allowed for the straightforward synthesis of thioureas . For example, an adamantyl derivative was isolated in 70% yield after 4 hours . Heterocyclic thioureas containing indole, quinoline, or pyridine rings were also synthesized using this method .

作用机制

The mechanism of action of (4-Bromo-3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. In coordination chemistry, the compound acts as a ligand, binding to metal ions and altering their reactivity. The bromine atom in the phenyl ring can participate in halogen bonding, further modulating the compound’s interactions .

相似化合物的比较

- 1-(4-Chloro-3-methylphenyl)thiourea

- 1-(4-Fluoro-3-methylphenyl)thiourea

- 1-(4-Iodo-3-methylphenyl)thiourea

Comparison: (4-Bromo-3-methylphenyl)thiourea is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different reactivity patterns, particularly in substitution reactions. The size and electronegativity of the bromine atom also influence the compound’s biological activity and coordination behavior .

生物活性

(4-Bromo-3-methylphenyl)thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features a thiourea functional group attached to a brominated aromatic ring. The synthesis typically involves the reaction of 4-bromo-3-methylphenyl isothiocyanate with amines or thiols under controlled conditions to enhance yield and purity.

The biological activity of thiourea derivatives, including this compound, is attributed to their ability to interact with various biological targets. These compounds can modulate enzyme activity by binding to specific receptors or enzymes, influencing pathways related to inflammation, cancer progression, and microbial resistance.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. It has shown significant inhibitory effects on cancer cell proliferation. For example:

- A study reported that derivatives of this compound exhibited IC50 values as low as 8.9 µM against prostate cancer cells (PC3) and leukemia cell lines (K-562), indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

- The compound was found to reduce the viability of colon cancer cells (SW480 and SW620) by up to 93% in vitro, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains:

- In vitro tests revealed significant growth inhibition against Acinetobacter baumannii, with some derivatives achieving inhibition rates as high as 94.5% .

- The Minimum Inhibitory Concentration (MIC) values for synthesized derivatives are summarized below:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Compound 5d was identified as the most potent antimicrobial agent among the tested derivatives .

Enzyme Inhibition

This compound has also been investigated for its urease inhibitory activity , which is crucial in managing conditions like kidney stones and peptic ulcers:

- Studies have shown that certain derivatives act as potent urease inhibitors, with IC50 values ranging from low micromolar concentrations .

- Kinetic analyses indicated non-competitive inhibition for some derivatives, suggesting their potential therapeutic applications in urease-related disorders .

Case Studies and Research Findings

- Anticancer Studies : A comprehensive investigation into various thiourea derivatives indicated that those with specific substitutions on the phenyl ring exhibited enhanced anticancer activity compared to standard treatments .

- Antimicrobial Efficacy : Research highlighted that this compound derivatives displayed superior antimicrobial properties compared to conventional antibiotics against multidrug-resistant strains .

- Mechanistic Insights : Molecular docking studies revealed binding interactions between thiourea derivatives and target proteins involved in cancer and microbial resistance, providing insights into their mechanisms of action .

属性

IUPAC Name |

(4-bromo-3-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOOLCWORPVHEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。